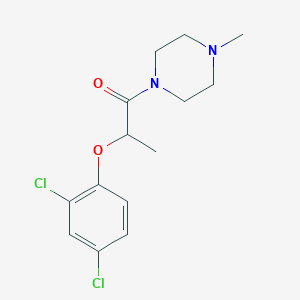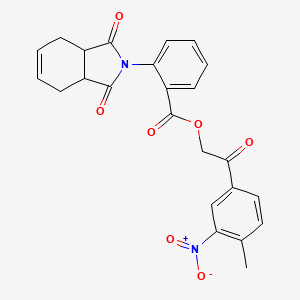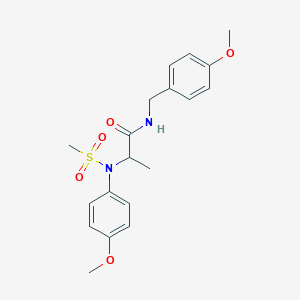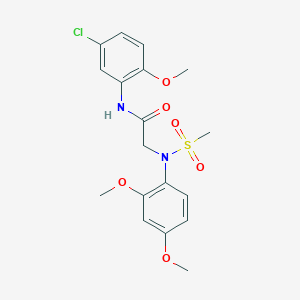
2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a methylpiperazinyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate halogenating agent to form the 2,4-dichlorophenoxy intermediate.
Attachment of the Piperazine Ring: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired piperazinyl derivative.
Formation of the Propanone Backbone: Finally, the piperazinyl derivative is subjected to a reaction with a suitable ketone precursor to form the propanone backbone, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound may be used in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A structurally similar compound with a carboxylic acid group instead of the piperazinyl group.
2-(2,4-Dichlorophenoxy)ethanol: A related compound with an ethanol group instead of the propanone backbone.
4-Methylpiperazine: A simpler compound containing only the piperazine ring without the dichlorophenoxy group.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its combination of the dichlorophenoxy and methylpiperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(14(19)18-7-5-17(2)6-8-18)20-13-4-3-11(15)9-12(13)16/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXMUNGDDBXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3933018.png)
![N-[(2-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B3933019.png)
![2-(ethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpyrimidine-5-carboxamide](/img/structure/B3933027.png)
![4-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933034.png)

![3-({6-Tert-butyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-YL}carbamoyl)propanoic acid](/img/structure/B3933037.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3933041.png)
![{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}(4-methylphenyl)methanone](/img/structure/B3933045.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide](/img/structure/B3933056.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethoxybenzamide](/img/structure/B3933070.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3933073.png)
![N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B3933078.png)
